molecular formula C9H13ClN2 B3045094 3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride CAS No. 101832-65-9

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

Cat. No.: B3045094
CAS No.: 101832-65-9
M. Wt: 184.66 g/mol
InChI Key: JRTXSGXQWWLEEU-UHFFFAOYSA-N
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Description

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound, and pyrrolidine, a saturated heterocyclic amine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C to afford substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can facilitate the efficient production of 3-[(2S)-pyrrolidin-2-yl]pyridine .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and pyrrolidines.

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the pyrrolidine ring.

    Pyrrolidine: A saturated heterocyclic amine with a similar structure but lacking the pyridine ring.

    Piperidine: A saturated heterocyclic amine derived from the reduction of pyridine.

Uniqueness

3-[(2S)-pyrrolidin-2-yl]pyridine is unique due to its combined structural features of both pyridine and pyrrolidine. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components .

Properties

IUPAC Name

3-pyrrolidin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTXSGXQWWLEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906707
Record name 3-(Pyrrolidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101832-65-9
Record name Nornicotine, hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pyrrolidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Reactant of Route 2
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
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3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Reactant of Route 4
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Reactant of Route 5
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Reactant of Route 6
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

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